4-(4-Benzylphenyl)-1,3-thiazol-2-amine hydrobromide
Description
Properties
IUPAC Name |
4-(4-benzylphenyl)-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S.BrH/c17-16-18-15(11-19-16)14-8-6-13(7-9-14)10-12-4-2-1-3-5-12;/h1-9,11H,10H2,(H2,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNODWABIDXRUJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CSC(=N3)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis with α-Bromoacetophenone Derivatives
The primary method for constructing the thiazole core involves the Hantzsch thiazole synthesis, adapted for the target compound’s specific substituents. This two-step process begins with the bromination of 4-benzylphenyl acetophenone to generate α-bromo-4-benzylphenyl acetophenone. Subsequent condensation with thiourea under controlled conditions yields the thiazole-2-amine scaffold.
Reaction Conditions:
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Bromination:
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Thiazole Formation:
Mechanistic Insights:
The brominated ketone reacts with thiourea via nucleophilic substitution, where the thiourea’s sulfur attacks the α-carbon of the ketone. Cyclization follows, eliminating HBr and forming the thiazole ring.
Alternative Pathway: Isothiocyanate Cyclization
An alternative approach involves 4-benzylphenyl isothiocyanate and 2-aminothiazole. This method, though less common, avoids bromination steps and directly assembles the thiazole-amine structure.
Reaction Conditions:
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Substrates: 4-Benzylphenyl isothiocyanate and 2-aminothiazole.
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Solvent: Ethanol or methanol.
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Conditions: Reflux for 6–12 hours.
Limitations:
Lower regioselectivity and byproduct formation necessitate extensive purification, making this method less favorable for large-scale synthesis.
Optimization Strategies for Enhanced Efficiency
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields. For example, thiazole formation under microwave conditions (5 minutes) achieves comparable yields to conventional 24-hour heating.
Key Parameters:
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Time | 5 minutes | 24 hours |
| Temperature | 80°C | 70°C |
| Yield | 55–59% | 45–50% |
Solvent and Catalyst Screening
Solvent polarity and catalyst selection critically influence reaction kinetics:
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Polar Solvents (DMF, Ethanol): Enhance thiourea solubility but may promote side reactions.
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Non-Polar Solvents (Chloroform): Reduce byproducts but slow reaction rates.
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Catalysts: K₂CO₃ outperforms TEA in minimizing HBr-mediated degradation.
Hydrobromide Salt Formation
Protonation of the Thiazole-2-amine
The free base 4-(4-Benzylphenyl)-1,3-thiazol-2-amine is treated with hydrobromic acid (HBr) to form the hydrobromide salt.
Procedure:
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Substrate: 4-(4-Benzylphenyl)-1,3-thiazol-2-amine (1.0 equivalent).
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Reagent: 48% HBr in water (1.2 equivalents).
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Solvent: Anhydrous ethanol or diethyl ether.
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Conditions: Stirring at 0–5°C for 1 hour, followed by room-temperature crystallization.
Purification:
Recrystallization from ethanol/water (3:1) yields white crystalline solids with >98% purity (HPLC).
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Adopting continuous flow reactors addresses batch process limitations:
Green Chemistry Innovations
-
Solvent Recycling: Ethanol recovery via distillation reduces costs by 30%.
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Waste Minimization: Bromine scavengers (e.g., Na₂S₂O₃) mitigate environmental impact.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Hantzsch (Microwave) | 55–59 | 5 minutes | High | Moderate |
| Hantzsch (Conventional) | 45–50 | 24 hours | Moderate | Low |
| Isothiocyanate | 60–75 | 12 hours | Low | High |
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylphenyl)-1,3-thiazol-2-amine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents such as tetrahydrofuran.
Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-(4-Benzylphenyl)-1,3-thiazol-2-amine hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains as well as cancer cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of infectious diseases and cancer. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Industry: Utilized in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4-(4-Benzylphenyl)-1,3-thiazol-2-amine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation. These interactions contribute to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine in TH-644) enhance biological activity by improving binding affinity to targets like mPGES-1 . Bulky substituents (e.g., benzodioxole in ) may influence solubility and crystallinity.
- Melting Points : Derivatives with aromatic fused rings (e.g., dihydroacenaphthylenyl in ) exhibit higher melting points (>200°C), likely due to enhanced π-stacking .
- Yield Variability : Substituent steric effects and reaction conditions impact yields. For example, electron-donating methoxy groups in compounds yield 65–85% .
Anti-Inflammatory and Osteoclastogenesis Inhibition
Ion Channel Modulation
Anticancer Activity
- MortaparibMild : Dual inhibitor of Mortalin and PARP1, inducing apoptosis in cancer cells . The thiazol-2-amine moiety may contribute to DNA repair pathway disruption.
Biological Activity
4-(4-Benzylphenyl)-1,3-thiazol-2-amine hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is being investigated for its antimicrobial and anticancer properties, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound consists of a thiazole ring substituted with a benzyl group and an amine functional group. The presence of the benzyl group enhances the lipophilicity of the compound, potentially increasing its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial and fungal strains. A study reported that the compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, as well as certain fungi. The minimum inhibitory concentrations (MIC) were determined through standardized broth dilution methods, showing promising results that warrant further investigation.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: MCF-7 Cell Line
In a recent study, treatment with this compound resulted in a significant reduction in cell viability as measured by the MTT assay. The IC50 value was found to be approximately 15 µM, indicating potent anticancer activity.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 15 | 45 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cellular proliferation and survival pathways. In particular, it may act by:
- Inhibiting Enzymatic Activity : The compound can bind to active sites on enzymes, thereby blocking substrate access.
- Modulating Signaling Pathways : It may influence signaling cascades that regulate apoptosis and cell cycle progression.
Comparative Analysis
When compared to similar compounds such as 4-(4-Bromophenyl)-1,3-thiazol-2-amine and 4-(4-Methylphenyl)-1,3-thiazol-2-amine, the presence of the benzyl group in this compound contributes to its enhanced potency and selectivity due to increased hydrophobic interactions with target sites.
| Compound | Antimicrobial Activity | Anticancer Activity (IC50 µM) |
|---|---|---|
| This compound | Yes | 15 |
| 4-(4-Bromophenyl)-1,3-thiazol-2-amine | Moderate | 25 |
| 4-(4-Methylphenyl)-1,3-thiazol-2-amine | Low | 30 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 4-(4-benzylphenyl)-1,3-thiazol-2-amine hydrobromide?
- The compound is typically synthesized via condensation reactions. For example, refluxing 2-amino-4-(4-benzylphenyl)thiazole with appropriate aldehydes in ethanol, catalyzed by glacial acetic acid, followed by hydrobromide salt formation. Purification involves solvent evaporation and recrystallization from dimethylformamide (DMF) to obtain single crystals suitable for X-ray analysis .
Q. How can the purity and identity of this compound be confirmed experimentally?
- Purity : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) ensures purity (>95% by area normalization).
- Structural Confirmation : Nuclear magnetic resonance (NMR; ¹H/¹³C) and Fourier-transform infrared spectroscopy (FT-IR) validate functional groups (e.g., NH₂ in thiazole, aromatic protons). High-resolution mass spectrometry (HRMS) confirms molecular weight .
Q. What crystallographic techniques are used to resolve its molecular structure?
- Single-crystal X-ray diffraction (SCXRD) with a Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) is standard. Data collection includes absorption correction (e.g., SADABS), and refinement via SHELXL software (R-factor < 0.05). Key parameters: monoclinic space group P2₁, unit cell dimensions (e.g., a = 6.1169 Å, β = 97.975°), and hydrogen bonding networks .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties of this compound?
- Hybrid functionals (e.g., B3LYP) with exact-exchange terms model molecular orbitals, charge distribution, and reactivity. Basis sets like 6-31G(d,p) optimize geometry, while time-dependent DFT (TD-DFT) predicts UV-Vis spectra. Compare computed vs. experimental bond lengths (e.g., C–S in thiazole: ~1.72 Å) to validate accuracy .
Q. What experimental strategies address discrepancies in biological activity data?
- For TRPV4 channel inhibition studies (e.g., analogous to GSK-205):
- Calcium Imaging : Measure Ca²⁺ influx in chondrocytes using FLIPR assays (EC₅₀ ~ 2 μM for agonists).
- Electrophysiology : Patch-clamp recordings validate ion channel blockade (IC₅₀ ~ 5 nM with Ruthenium Red).
- Control Experiments : Use selective antagonists (e.g., GSK-205) and knockout models to confirm target specificity .
Q. How do steric and electronic factors influence molecular packing in its crystal lattice?
- Analyze intermolecular interactions (e.g., C–H⋯π contacts, van der Waals forces) via Hirshfeld surface analysis. For example, the thiazole ring tilts 9.2° relative to the benzylphenyl group, while phenyl planes form dihedral angles of 19.0°, affecting packing efficiency and solubility .
Q. What high-throughput screening (HTS) approaches optimize its pharmacological profile?
- FLIPR-Based Assays : Screen compound libraries for TRPV4 modulation.
- SAR Studies : Modify substituents (e.g., benzyl vs. chlorophenyl groups) to enhance potency and reduce off-target effects.
- ADME-Tox Profiling : Assess metabolic stability (e.g., liver microsomes) and cytotoxicity (MTT assays) .
Methodological Notes
- Crystallography : Refinement constraints (e.g., riding hydrogens) and Flack parameters ensure absolute structure determination .
- Synthesis Scalability : Reflux conditions (time, solvent polarity) and catalyst loading (e.g., acetic acid) impact yield and byproduct formation .
- Data Reproducibility : Cross-validate computational results (DFT) with experimental SCXRD/NMR data to minimize functional-dependent errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
